molecular formula C10H9BrFNO B13166630 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13166630
M. Wt: 258.09 g/mol
InChI Key: KYNZMUGHNPQYBB-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. This compound, in particular, features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety. The presence of these halogen atoms can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-4-fluoroaniline with a suitable pyrrolidinone precursor under specific reaction conditions. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired product. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromine and fluorine) on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization: The pyrrolidinone ring can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(3-Bromo-4-fluorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: A simpler analog without the halogen substitutions.

    3-Iodopyrroles: Compounds with iodine substitution instead of bromine and fluorine.

    Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.

The uniqueness of this compound lies in its specific halogen substitutions, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

IUPAC Name

4-(3-bromo-4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrFNO/c11-8-3-6(1-2-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)

InChI Key

KYNZMUGHNPQYBB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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